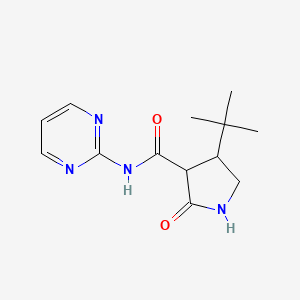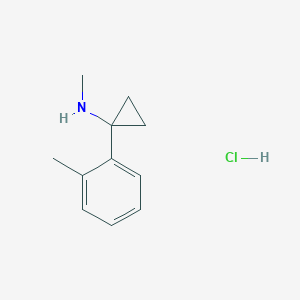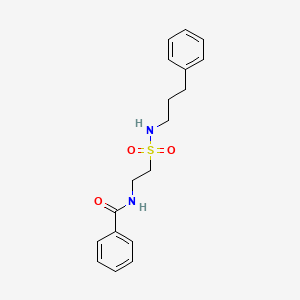
4-tert-butyl-2-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-tert-butyl-2-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide” (abbreviated as TBOPP) is a chemical compound that has gained significant interest in the scientific community. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves two main strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of TBOPP is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure is further characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in TBOPP can undergo various chemical reactions. For instance, the ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
TBOPP has a molecular formula of C13H18N4O2 and a molecular weight of 262.313. The pyrrolidine ring in TBOPP contributes to its physicochemical properties, including the possibility to efficiently explore the pharmacophore space due to sp3 hybridization .Wissenschaftliche Forschungsanwendungen
- Applications :
- Details :
- Evidence :
Anticancer Properties
Antiviral Activity
Antibacterial and Antifungal Effects
Green Chemistry and Synthesis
Wirkmechanismus
Target of Action
The primary target of 4-tert-butyl-2-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of cellular membranes.
Mode of Action
The compound interacts with its target, CYP51, by binding to the enzyme’s active site. This interaction inhibits the enzyme’s activity, leading to disruption in the biosynthesis of sterols
Biochemical Pathways
The inhibition of CYP51 affects the sterol biosynthesis pathway . This pathway is responsible for the production of essential sterols, which are crucial for maintaining the integrity and fluidity of cellular membranes. Disruption of this pathway can lead to altered cell membrane properties, affecting the function and viability of the cells.
Pharmacokinetics
The pyrrolidine ring, a key structural component of the compound, is known to contribute to efficient exploration of the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . These properties could potentially impact the compound’s bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of sterol biosynthesis, leading to disruption in the normal function of cellular membranes . This can have various downstream effects, including potential antifungal activity, as sterols are critical components of fungal cell membranes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-tert-butyl-2-oxo-N-pyrimidin-2-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-13(2,3)8-7-16-10(18)9(8)11(19)17-12-14-5-4-6-15-12/h4-6,8-9H,7H2,1-3H3,(H,16,18)(H,14,15,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHJNRNVWCEIQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-2-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2368863.png)


![2-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride](/img/structure/B2368866.png)

![3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine](/img/structure/B2368870.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-chloro-2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2368874.png)
![6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2368875.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2368876.png)




![N-(2-benzylsulfanylethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B2368885.png)